molecular formula C12H18ClNO2 B12980264 Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride

Cat. No.: B12980264
M. Wt: 243.73 g/mol
InChI Key: IMSRHVSVKFXLDM-MERQFXBCSA-N
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Description

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical structure, which includes an amino group, a methyl ester, and a dimethylphenyl group. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzaldehyde and (S)-alanine.

    Formation of Intermediate: The aldehyde is first reacted with (S)-alanine in the presence of a reducing agent to form the corresponding amino alcohol.

    Esterification: The amino alcohol is then esterified using methanol and an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-amino-3-phenylpropanoate hydrochloride: Lacks the dimethyl substitution on the phenyl ring.

    Methyl (S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride: Has a single methyl substitution on the phenyl ring.

    Methyl (S)-3-amino-3-(3,5-dimethylphenyl)propanoate hydrochloride: Has dimethyl substitutions at different positions on the phenyl ring.

Uniqueness

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 5 positions of the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Biological Activity

Methyl (S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chiral compound that has garnered attention in pharmacology and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • CAS Number : 1391566-83-8
  • IUPAC Name : this compound

The compound features an amino group, a methyl ester, and a dimethyl-substituted phenyl group, which contribute to its biological interactions and potential therapeutic applications .

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. Its chiral nature enables selective binding to specific molecular targets, which can modulate their activity. This modulation can influence several biochemical pathways, making it a candidate for drug development .

Interaction with Enzymes and Receptors

Research indicates that this compound may affect enzyme-substrate interactions and receptor binding. For instance, studies have shown that it can selectively inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as infections or metabolic disorders .

Antimicrobial Activity

One significant area of study is the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Preliminary results suggest that it exhibits selective activity against Chlamydia species, showing promise as a starting point for developing new antimicrobial agents .

Case Studies

  • Chlamydia Inhibition :
    • A study demonstrated that compounds similar to this compound significantly reduced chlamydial inclusion numbers in infected HEp-2 cells. The mechanism involved alterations in inclusion size and morphology without evident toxicity to human cells .
  • Antioxidant Properties :
    • Another investigation highlighted the compound's potential as an antioxidant. It was shown to inhibit lipid peroxidation effectively, suggesting that it could be beneficial in conditions characterized by oxidative stress .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl (R)-3-amino-3-(2,5-dimethylphenyl)propanoateC₁₂H₁₈ClNO₂Enantiomeric form with different biological activity
Methyl (S)-3-amino-3-(2-methylphenyl)propanoateC₁₂H₁₈ClNO₂Lacks one methyl group on the phenyl ring
Methyl (S)-3-amino-3-(4-methoxyphenyl)propanoateC₁₂H₁₈ClNO₂Contains a methoxy group instead of dimethyl substitution

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological properties .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Areas of interest include:

  • Detailed Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
  • Therapeutic Applications : Exploring its potential use in treating infections or as an adjunct therapy in metabolic disorders.
  • Safety and Toxicity Assessments : Evaluating the long-term effects and safety profile in various biological systems.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H/t11-;/m0./s1

InChI Key

IMSRHVSVKFXLDM-MERQFXBCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CC(=O)OC)N.Cl

Origin of Product

United States

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